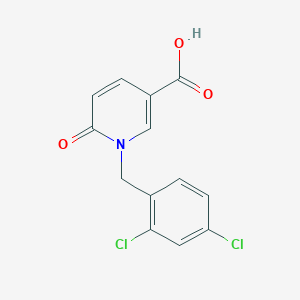

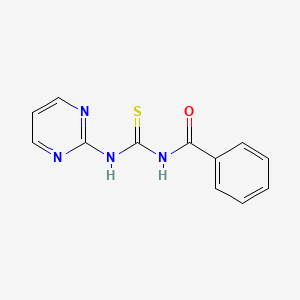

1-Benzoyl-3-(pyrimidin-2-yl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a chemical compound with a molecular weight of 257.32 . It is a powder with a melting point of 143-144 degrees Celsius .

Synthesis Analysis

The synthesis of 1-Benzoyl-3-(pyrimidin-2-yl)thiourea involves the reaction of 2-amino-4,6-dimethyl-pyrimidine with benzoyl isothiocyanate . The reaction mixture is refluxed for 5 hours, and the resulting yellow precipitate is filtered off . The product is then recrystallized from a mixed solvent of ethanol and chloroform .Physical And Chemical Properties Analysis

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a powder with a molecular weight of 257.32 . It has a melting point of 143-144 degrees Celsius .Scientific Research Applications

Pharmaceuticals

Thiourea derivatives are known to exhibit a broad range of biological activities and are considered pharmacophores in drug discovery. They interact with proteins and receptor targets to show effects .

Agriculture

In the field of agriculture, thioureas serve as insect growth regulators, anti-fungal agents, and herbicides .

Corrosion Inhibition

Organic compounds like thioureas that contain sulfur, nitrogen, and oxygen atoms can retard metallic corrosion, making them potential corrosion inhibitors .

Biological Applications

Thiourea derivatives have diverse biological applications including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Coordination Chemistry

These derivatives are used as ligands in metal complexes due to their fascinating coordination chemistry, which has vast potential applications in various fields .

Organic Synthesis and Pharmaceutical Industries

Thioureas and their derivatives are used in organic synthesis and have applications in the pharmaceutical industry due to their ability to react with various compounds to form new derivatives .

Safety and Hazards

Mechanism of Action

Target of Action

1-Benzoyl-3-(pyrimidin-2-yl)thiourea is a synthetic compound that has been studied for its herbicidal activity . The primary targets of this compound are broad leaf plants such as Amaranthus retroflexus L . It also has some selectivity on monocotyledon plants .

Mode of Action

Many acyl thiourea compounds, which include 1-benzoyl-3-(pyrimidin-2-yl)thiourea, have been widely studied for their insecticidal, antibacterial, and pesticidal activities . They are known to interact with their targets, causing changes that inhibit growth or cause death .

Biochemical Pathways

It is known that many pyrimidine derivatives have shown significant anticancer activities against targeted receptor proteins . This suggests that 1-Benzoyl-3-(pyrimidin-2-yl)thiourea may also interact with certain proteins or enzymes, affecting their function and the biochemical pathways they are involved in.

Result of Action

The primary result of the action of 1-Benzoyl-3-(pyrimidin-2-yl)thiourea is its herbicidal activity. It has been reported to have excellent inhibitory activities against broad leaf plants . The compound’s action results in the inhibition of growth, leading to the death of the targeted plants .

properties

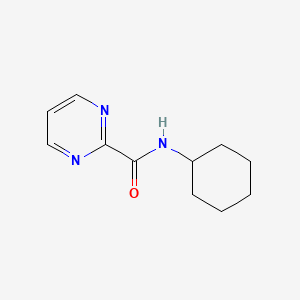

IUPAC Name |

N-(pyrimidin-2-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c17-10(9-5-2-1-3-6-9)15-12(18)16-11-13-7-4-8-14-11/h1-8H,(H2,13,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAFILNIAQIJLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzoyl-3-(pyrimidin-2-yl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholino-7-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2935784.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2935788.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-ethyl-1,2,4-triazole](/img/structure/B2935791.png)

![Ethyl 2-chloro-2-[2-[4-chloro-2-(trifluoromethyl)phenyl]hydrazono]acetate](/img/structure/B2935796.png)

![4-Boc-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2935798.png)